

Diazaborine Inhibition of Enoyl-ACP Reductase: A Technical Guide

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Compound of Interest

Compound Name: Diazaborine

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This guide provides an in-depth examination of the mechanism, kinetics, and experimental evaluation of **diazaborine** compounds as inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR). ENR is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it a validated and attractive target for the development of novel antibacterial agents.

Introduction to Enoyl-ACP Reductase and Diazaborines

The bacterial FAS-II pathway is responsible for the synthesis of fatty acids, which are essential components of cell membranes and precursors for other vital molecules.^[1] Enoyl-ACP reductase catalyzes the final, rate-limiting reductive step in each cycle of fatty acid elongation, using NADH or NADPH as a cofactor to reduce a trans-2-enoyl-ACP substrate to its corresponding acyl-ACP.^{[2][3]} Because this pathway is essential for bacterial viability and is organized differently from the type I fatty acid synthase (FAS-I) found in mammals, its enzymes are prime targets for selective antibacterial drugs.^[4]

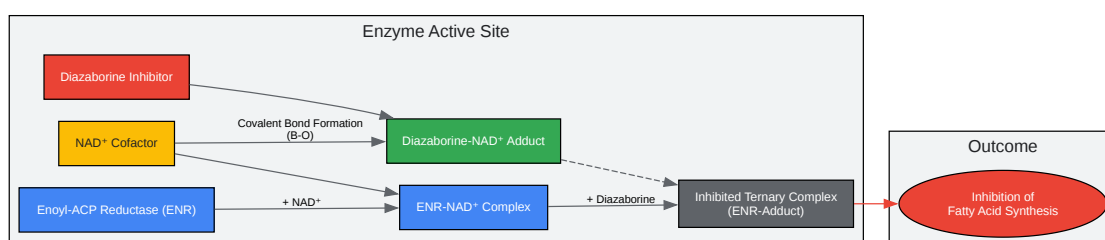
Diazaborines are a class of synthetic, boron-containing heterocyclic compounds with demonstrated antibacterial properties, particularly against Gram-negative bacteria.^{[5][6]} Their primary molecular target has been identified as enoyl-ACP reductase.^[5] The front-line anti-

tuberculosis drug isoniazid also targets the mycobacterial ENR (InhA), highlighting the therapeutic potential of inhibiting this enzyme.[5][7]

Mechanism of Action: Covalent Adduct Formation

The inhibitory action of **diazaborines** against ENR is unique and highly specific, requiring the presence of the oxidized nicotinamide cofactor (NAD⁺).^[5] The mechanism does not involve direct covalent modification of the enzyme itself. Instead, the boron atom of the **diazaborine** forms a reversible, covalent dative bond with the 2'-hydroxyl group of the NAD⁺ ribose moiety.^{[5][8][9]} This event occurs within the enzyme's active site, generating a stable **diazaborine-NAD⁺** adduct.

This adduct functions as a high-affinity, non-covalently bound bisubstrate analogue.^[5] It effectively mimics the transition state of the normal enzymatic reaction, occupying both the cofactor and the substrate-binding sites, thereby potentially inhibiting the enzyme's catalytic activity.^[9] The formation of this stable ternary complex (ENR-NAD⁺-**diazaborine**) prevents the binding of the natural enoyl-ACP substrate and halts the fatty acid elongation cycle.



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Caption: Mechanism of ENR inhibition by **diazaborine**.

Quantitative Inhibition Data

The potency of **diazaborine** derivatives varies based on their specific chemical structure and the target organism. Inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀) in enzymatic assays and the minimum inhibitory concentration (MIC) in whole-cell bacterial growth assays.

Compound/ Class	Target Enzyme	Organism	Inhibition Metric	Value	Reference
Diazaborines (general)	ecFabI	Escherichia coli	% Inhibition	up to 32%	[8] [10]
AN12855	InhA	Mycobacterium tuberculosis	IC ₅₀	<1 µM	[11]
AN12855	InhA	M. tuberculosis	MIC (vs. H37Rv)	0.2 µM	[11]
AN12541	InhA	M. tuberculosis	MIC (vs. H37Rv)	0.1 µM	[12] [13]
Diazaborine (Sa 84.474)	LPS Biosynthesis*	Escherichia coli	Effective Conc.	1.5 mg/L	[14]
Thieno-fused Diazaborines	ENR FabI	General	Potency	High	[15]
Benzodiazaborines	ENR FabI	General	Potency	Moderate	[15]

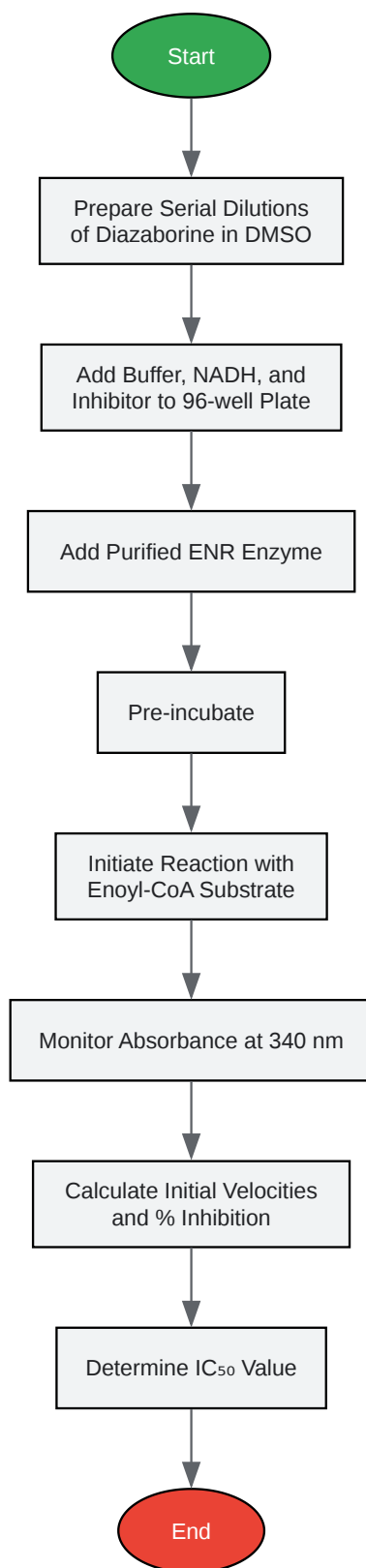
Note: Initial studies suggested **diazaborines** inhibited lipopolysaccharide (LPS) synthesis; this is now understood to be a downstream effect of inhibiting the primary target, ENR.[\[5\]](#)[\[6\]](#)

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ENR by monitoring the consumption of the NADH cofactor.

- Principle: The activity of ENR is measured by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (high absorbance) to NAD⁺ (low absorbance).[\[4\]](#)[\[16\]](#)
- Reagents & Materials:
 - Purified ENR enzyme (e.g., E. coli FabI or M. tuberculosis InhA)
 - Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[\[7\]](#) or 100 mM potassium phosphate, pH 6.5.[\[17\]](#)
 - NADH solution (e.g., 250 μM final concentration).[\[7\]](#)[\[18\]](#)
 - Enoyl-CoA substrate: Crotonyl-CoA or a longer-chain substrate like trans-2-dodecenoyl-CoA (e.g., 25-50 μM final concentration).[\[7\]](#)[\[16\]](#)
 - **Diazaborine** test compounds dissolved in DMSO (final DMSO concentration ≤1-2%).[\[4\]](#)[\[18\]](#)
 - 96-well UV-transparent microplates.
 - Microplate spectrophotometer capable of reading at 340 nm.
- Procedure:
 - Prepare serial dilutions of the **diazaborine** compounds in DMSO.
 - In each well of the microplate, add the assay buffer, NADH, and the diluted **diazaborine** compound (or DMSO for control wells).
 - Add the purified ENR enzyme to each well and incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the enoyl-CoA substrate.
 - Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

- Calculate the initial velocity (rate of absorbance change) for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.



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Caption: Workflow for a spectrophotometric ENR inhibition assay.

This assay determines the lowest concentration of an antibacterial agent required to inhibit the visible growth of a microorganism in vitro.

- Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.[\[19\]](#)
- Reagents & Materials:
 - Bacterial strain (e.g., E. coli ATCC 25922, M. tuberculosis H37Rv).
 - Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, 7H9 Broth).[\[11\]](#)
 - **Diazaborine** test compounds.
 - Sterile 96-well microplates.
 - Bacterial inoculum standardized to a specific cell density (e.g., 5×10^5 CFU/mL).[\[11\]](#)
 - Incubator.
- Procedure:
 - Prepare two-fold serial dilutions of the **diazaborine** compound directly in the wells of the 96-well plate containing the growth medium.
 - Include positive control (medium with bacteria, no drug) and negative control (medium only) wells.
 - Add the standardized bacterial inoculum to each well (except the negative control).
 - Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for E. coli; several weeks for M. tuberculosis).
 - After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well that remains clear.[\[19\]](#)

Structure-Activity Relationships and Resistance

The efficacy of **diazaborines** is influenced by their chemical structure. Thieno-fused derivatives are among the most potent antibacterial agents of this class.[15] While initial development focused on sulfonyl-containing **diazaborines**, subsequent research has shown that the sulfonyl group can be replaced with an amide or thioamide without disrupting the mode of inhibition.[2][10][20]

Resistance to **diazaborines** can emerge through mutations in the gene encoding ENR. Studies in *E. coli* have shown that the presence of a glycine residue at position 93 (Gly-93) is critical for drug binding and susceptibility.[21] Substitution of this glycine with an amino acid containing a side chain, even a small one like alanine or serine, can sterically hinder the binding of the **diazaborine**-NAD⁺ adduct, leading to drug resistance.[21]

Conclusion

Diazaborines represent a well-characterized class of ENR inhibitors with a distinct, cofactor-dependent mechanism of action. By forming a covalent adduct with NAD⁺ within the enzyme active site, they create a potent bisubstrate analogue that effectively halts bacterial fatty acid synthesis. The detailed understanding of their mechanism, combined with established protocols for their evaluation, makes them a valuable scaffold for the rational design and development of new narrow-spectrum antibiotics targeting the FAS-II pathway. Further exploration of their structure-activity relationships may lead to next-generation inhibitors with improved potency and the ability to overcome resistance.

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